2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
Uniqueness
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the carboxylic acid group at the 6th position of the quinoline ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Properties
CAS No. |
90034-18-7 |
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Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-2-3-10(12(18)6-9)14-7-15(20)11-5-8(16(21)22)1-4-13(11)19-14/h1-7H,(H,19,20)(H,21,22) |
InChI Key |
AYSHZLGKEIWSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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